5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid
Description
5-(2,4-Dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 2,4-dimethoxyphenyl substituent at the 5-position of the pyrazole ring and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to the structural versatility of pyrazole derivatives, which often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects . The 2,4-dimethoxy substitution pattern on the phenyl ring introduces electron-donating groups that influence electronic distribution, solubility, and intermolecular interactions, making it a promising scaffold for drug development.
The synthesis of this compound typically involves cyclocondensation reactions followed by hydrolysis of ester intermediates, as demonstrated in analogous pyrazole carboxylic acid preparations . Its molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol (calculated from ).
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-7-3-4-8(11(5-7)18-2)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRQDSXAXNEQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879765-63-6 | |
| Record name | 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The 1,3-diketone precursor, such as ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate, undergoes cyclization with hydrazine hydrate in refluxing acetic acid. The reaction proceeds via enolization, nucleophilic attack by hydrazine, and subsequent dehydration to form the pyrazole ring. Regioselectivity is ensured by the electron-donating methoxy groups, which direct cyclization to the 5-position of the pyrazole.
Key Conditions :
Functionalization to Carboxylic Acid
The ester intermediate (e.g., ethyl pyrazole-3-carboxylate) is hydrolyzed to the carboxylic acid using aqueous NaOH (2M) at 60°C for 4–6 hours. Acidification with HCl precipitates the product, which is recrystallized from ethanol/water.
Functional Group Interconversion from Pyrazole Esters
This two-step approach involves synthesizing a pyrazole-3-carboxylate ester followed by hydrolysis.
Ester Synthesis via Chloride Intermediate
The carboxylic acid group is introduced by first converting a hydroxyl or halide substituent to an ester. For example, 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carbonyl chloride is prepared by treating the corresponding acid with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The chloride is then reacted with ethanol in the presence of triethylamine to yield the ethyl ester.
Reaction Parameters :
Saponification to Carboxylic Acid
The ester is hydrolyzed under basic conditions (NaOH, 2M) at 60°C, followed by acidification to pH 2–3 with HCl. The crude product is purified via recrystallization.
Solid-State Synthesis via Decarboxylation
Recent advances in solvent-free chemistry enable the synthesis of pyrazole-3-carboxylic acids via solid-state decarboxylation.
Protocol and Efficiency
A precursor such as 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3,4-dicarboxylic acid is heated at 120–140°C for 6–8 hours, leading to selective decarboxylation at the 4-position. This method avoids solvent use and achieves yields of 70–80%.
Advantages :
- Environmentally benign (no solvents)
- Minimal purification required
- Scalable for industrial applications
One-Pot Modular Synthesis from Hydrazones and Ketones
A modular one-pot method adapts the reaction of hydrazones with ketones to construct the pyrazole ring.
Reaction Design
Benzal hydrazone derivatives of 2,4-dimethoxybenzaldehyde are reacted with phenacyl ketones (e.g., 3-oxo-3-phenylpropanoic acid) in ethanol under acidic catalysis (HCl, 5 mol%). DMSO (4 equivalents) and iodine (10 mol%) are added to facilitate cyclization.
Optimized Conditions :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | 6–12 h | High regioselectivity | Multi-step, moderate yields |
| Ester Hydrolysis | 85–90 | 8–10 h | Simple hydrolysis step | Requires ester synthesis |
| Solid-State | 70–80 | 6–8 h | Solvent-free, scalable | Limited to decarboxylation precursors |
| One-Pot Modular | 75–83 | 5–8 h | Rapid, single-vessel synthesis | Requires iodine catalyst |
Structural Characterization and Validation
The compound is validated via:
Chemical Reactions Analysis
Esterification
The carboxylic acid undergoes esterification under acidic or coupling conditions. For example:
Reagents/Conditions :
Product :
-
Methyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate
Amidation
The acid reacts with amines to form amides. A study using substituted anilines under EDCI/HOBt coupling achieved:
Reagents/Conditions :
Electrophilic Substitution
The pyrazole ring undergoes halogenation at the C-4 position under controlled conditions:
Reduction
The pyrazole ring remains stable under standard reduction conditions, but the nitro group (if introduced) can be reduced:
Demethylation
The methoxy groups are resistant to mild hydrolysis but react under strong acidic conditions:
Product :
-
5-(2,4-Dihydroxyphenyl)-1H-pyrazole-3-carboxylic acid
Coordination Chemistry
The compound forms complexes with divalent metals via the pyrazole nitrogen and carboxylate oxygen:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Zn(NO3)2·6H2O | Ethanol, 60°C, 2 h | Zn(II)-pyrazole carboxylate | Crystal engineering | |
| CuCl2 | Aqueous NaOH, RT | Cu(II) complex | Catalysis studies |
Thermal and Stability Studies
Scientific Research Applications
Chemistry
In the realm of chemistry, 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.
Biology
The biological applications of this compound are particularly noteworthy:
- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth effectively .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could make it useful in treating inflammatory diseases .
Medicine
In medical research, this compound is being explored for:
- Therapeutic Potential : Ongoing studies aim to evaluate its efficacy as a therapeutic agent in treating various diseases, including cancer. The compound has shown promise in inhibiting the growth of several cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Mechanism of Action : Preliminary investigations suggest that it may interact with specific molecular targets, modulating enzyme activity and signaling pathways involved in disease progression .
Antioxidant Activity
A study reported on the synthesis of pyrazole derivatives demonstrated that certain compounds exhibited potent antioxidant activity. The evaluation involved various assays measuring radical scavenging capabilities. The results indicated that some derivatives outperformed standard antioxidants like ascorbic acid .
Cytotoxicity Studies
In vitro cytotoxicity assessments revealed that this compound derivatives displayed significant cytotoxic effects against cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Comparison with Control |
|---|---|---|---|
| Compound A | MDA-MB-231 | 8.79 ± 0.96 | Stronger than Paclitaxel |
| Compound B | HepG2 | 12.00 ± 0.56 | Comparable to Curcumin |
These findings suggest that modifications to the pyrazole structure can enhance anticancer activity, making it a valuable scaffold for drug development .
Mechanism of Action
The mechanism of action of 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2,4-dimethoxy substitution provides a unique electronic profile compared to 2,5- or 3,4-dimethoxy analogs.
- Halogen vs. Methoxy: Chlorine substituents (e.g., 2,4-dichlorophenyl) increase lipophilicity but may reduce solubility and introduce toxicity risks, as noted in MSDS data .
Physicochemical and Spectral Properties
NMR Data :
- The target compound’s ¹H NMR is expected to show aromatic protons in the 6.5–7.5 ppm range (similar to 5-(2,6-dimethoxyphenyl) analog 11i, δ 6.52–7.36) and methoxy signals near 3.6 ppm .
- In contrast, 5-(2,4-dichlorophenyl) analogs exhibit downfield-shifted aromatic protons (δ 7.23–7.36) due to electron-withdrawing Cl groups .
Solubility : Methoxy groups enhance aqueous solubility compared to halogenated derivatives. For example, 5-(4-methoxyphenyl) derivatives are more soluble in polar solvents than dichlorophenyl analogs .
Biological Activity
5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid functional group. Its unique structure contributes to its biological properties and makes it a valuable subject for research.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
- Introduction of the 2,4-Dimethoxyphenyl Group : Accomplished via electrophilic aromatic substitution reactions.
These methods ensure the compound's purity and yield, which are critical for subsequent biological evaluations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:
- Cell Lines Affected : Lung cancer (A549), breast cancer (MDA-MB-231), liver cancer (HepG2), and prostate cancer.
- Mechanisms of Action : The compound may interact with key molecular targets such as topoisomerase II, EGFR, and MEK, leading to antiproliferative effects.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | A549 | 26 | Inhibition of cell proliferation |
| Breast Cancer | MDA-MB-231 | 3.79 | Targeting EGFR |
| Liver Cancer | HepG2 | 49.85 | Inducing apoptosis |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties. Studies have reported its efficacy against various bacterial and fungal strains.
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Case Studies
- Anticancer Study : A study involving the synthesis of pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in MDA-MB-231 cells with an IC50 value of 3.79 µM. The study concluded that these compounds could serve as potential candidates for breast cancer therapy .
- Antimicrobial Evaluation : In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The highest activity was recorded against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors within cancerous cells. This binding modulates critical signaling pathways involved in cell proliferation and apoptosis.
Q & A
Q. What are the standard synthetic routes for 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis of pyrazole-carboxylic acid derivatives typically involves condensation reactions between hydrazines and β-keto esters or diketones. For example, difluoromethylation of pyrazole precursors (e.g., using difluoroacetic acid derivatives or methyl hydrazine) is a common step, as seen in analogous compounds . Reaction conditions such as temperature (e.g., 80–100°C), solvent choice (DMF or ethanol), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling reactions) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Single-crystal X-ray diffraction is the gold standard for determining molecular geometry and substituent orientation, as demonstrated for structurally similar pyrazole derivatives (monoclinic crystal system, space group P2/c) . Spectroscopic methods include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (δ ~170 ppm).
- IR spectroscopy : To identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
- Mass spectrometry : For molecular ion validation (e.g., m/z ≈ 300–400 g/mol) .
Q. What are the preliminary pharmacological applications of pyrazole-carboxylic acid derivatives?
Analogous compounds exhibit antimicrobial, anti-inflammatory, and anticancer activities. For instance, 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine derivatives show promise in targeting bacterial enzymes due to their electron-withdrawing substituents . The carboxylic acid moiety enhances solubility and bioavailability, making it suitable for drug design .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis?
Scalability challenges include low yields in multi-step reactions and purification inefficiencies. Strategies include:
Q. How can contradictions in reported biological activities of structurally similar pyrazole derivatives be resolved?
Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, concentration ranges). A systematic approach includes:
- Standardized bioassays : Replicate studies using consistent protocols (e.g., MIC values against E. coli ATCC 25922).
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2,4-dimethoxy vs. 4-chloro groups) on target binding .
- Computational docking : Validate interactions with enzymes like COX-2 or CYP450 using molecular modeling software .
Q. What strategies are recommended for designing SAR studies on this compound’s derivatives?
Key steps include:
- Substituent variation : Modify the 2,4-dimethoxyphenyl group to electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) groups to assess steric/electronic effects .
- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to enhance metabolic stability .
- Pharmacokinetic profiling : Measure logP, plasma protein binding, and half-life in vitro to prioritize candidates .
Q. How can computational methods guide the development of derivatives with enhanced pharmacological properties?
- QSAR modeling : Use descriptors like topological polar surface area (TPSA) and hydrogen-bond donors/acceptors to predict absorption .
- Molecular dynamics simulations : Study binding stability with targets (e.g., EGFR kinase) over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME or pkCSM can forecast toxicity risks (e.g., hepatotoxicity) early in development .
Methodological Notes
- Synthesis : Prioritize Pd-catalyzed cross-coupling for aryl group introduction, as seen in analogous pyrazole syntheses .
- Characterization : Combine XRD with solid-state NMR to resolve polymorphism issues .
- Biological Testing : Use orthogonal assays (e.g., fluorescence-based and calorimetric) to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
